molecular formula C11H16N2O4 B8371552 [2-(3-Methoxy-4-nitrophenoxy)ethyl]dimethylamine

[2-(3-Methoxy-4-nitrophenoxy)ethyl]dimethylamine

Cat. No. B8371552
M. Wt: 240.26 g/mol
InChI Key: IZQQACFTGBBLQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[2-(3-Methoxy-4-nitrophenoxy)ethyl]dimethylamine is a useful research compound. Its molecular formula is C11H16N2O4 and its molecular weight is 240.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality [2-(3-Methoxy-4-nitrophenoxy)ethyl]dimethylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [2-(3-Methoxy-4-nitrophenoxy)ethyl]dimethylamine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

[2-(3-Methoxy-4-nitrophenoxy)ethyl]dimethylamine

Molecular Formula

C11H16N2O4

Molecular Weight

240.26 g/mol

IUPAC Name

2-(3-methoxy-4-nitrophenoxy)-N,N-dimethylethanamine

InChI

InChI=1S/C11H16N2O4/c1-12(2)6-7-17-9-4-5-10(13(14)15)11(8-9)16-3/h4-5,8H,6-7H2,1-3H3

InChI Key

IZQQACFTGBBLQD-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCOC1=CC(=C(C=C1)[N+](=O)[O-])OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

N,N-Dimethylethanolamine (0.80 g, 9.0 mmol) was added to a mixture of powdered KOH (0.50 g, 9.0 mmol) and Aliquat 336 (0.36 g, 0.9 mmol) and the resulting mixture was stirred for 5 minutes at 80° C. Then 4-fluoro-2-methoxy-1-nitrobenzene (1.28 g, 7.5 mmol) was added, and stirring proceeded at this temperature for 30 minutes. The mixture was cooled and partitioned between methylene chloride (80 mL) and dilute aqueous HCl (50 mL), and the organic layer was extracted with dilute aqueous HCl (2×50 mL). The combined aqueous phases were washed with methylene chloride (3×75 mL), basified (3N NaOH), and extracted with methylene chloride (3×75 mL). The combined organic extracts were washed with water (3×100 mL), dried (MgSO4), and evaporated, providing 1.1 g as a yellow oil, in 62% yield: 1H NMR (CDCl3) δ 2.34 (s, 6H), 2.75 (t, J=5.5 Hz, 2H), 3.93 (s, 3H), 4.12 (t, J=5.5 Hz, 2H), 6.51 (dd, J=9.1 Hz, J=2.5 Hz, 1H), 6.60 (d, J=2.5 Hz, 1H), 8.00 (d, J=9.1 Hz, 1H).
Quantity
0.8 g
Type
reactant
Reaction Step One
Name
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.36 g
Type
catalyst
Reaction Step One
Quantity
1.28 g
Type
reactant
Reaction Step Two

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